1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide

Catalog No.
S706240
CAS No.
26482-00-8
M.F
C12H11IN2O
M. Wt
326.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide

CAS Number

26482-00-8

Product Name

1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide

IUPAC Name

2-pyridin-1-ium-1-yl-1-pyridin-2-ylethanone;iodide

Molecular Formula

C12H11IN2O

Molecular Weight

326.13 g/mol

InChI

InChI=1S/C12H11N2O.HI/c15-12(11-6-2-3-7-13-11)10-14-8-4-1-5-9-14;/h1-9H,10H2;1H/q+1;/p-1

InChI Key

BWAWQRQYQUSQEV-UHFFFAOYSA-M

SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=N2.[I-]

Synonyms

1-(2-Pyridacyl)pyridinium Iodide; 1-(2-Pyridylcarbonylmethyl)pyridinium Iodide; 1-[2-(2-Pyridinyl)-2-oxoethyl]pyridinium Iodide; 1-[2-(2-Pyridyl)-2-oxoethyl]pyridinium Iodide; 1-[2-Oxo-2-(2-pyridinyl)ethyl]pyridinium Iodide; 2-(2-Pyridyl)-2-oxoethyl

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=N2.[I-]

The exact mass of the compound 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide (CAS 26482-00-8), commonly known as a Kröhnke salt, is a highly reactive yet bench-stable quaternary ammonium precursor used extensively in the synthesis of complex N-heterocycles . Featuring a pyridinium leaving group adjacent to a 2-pyridyl carbonyl system, this crystalline solid is a premier building block for constructing 2,2':6',2''-terpyridines, indolizines, and highly functionalized pyridines. In procurement and industrial scale-up, it is valued for its ability to undergo Michael addition and subsequent ring-closure with ammonium acetate, driving auto-aromatization without the need for harsh external oxidants, thereby streamlining downstream manufacturing workflows .

Substituting this specific pyridinium iodide with its direct precursor, 2-acetylpyridine, in one-pot multicomponent reactions often leads to incomplete aromatization, competing aldol side-products, and significantly lower yields of the target terpyridine [1]. Alternatively, utilizing halogenated analogs like 2-bromoacetylpyridine introduces severe handling challenges, as the bromo-derivative is a potent lachrymator prone to rapid degradation [2]. The pre-formed 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium iodide salt effectively masks this hazardous reactivity, providing a stable, non-lachrymatory solid that ensures high regioselectivity, stoichiometric control, and process safety during the synthesis of complex multidentate ligands [2].

Handling Safety and Physical Stability

When selecting precursors for large-scale heterocyclic synthesis, physical stability dictates PPE requirements and storage costs. 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide is a bench-stable, crystalline powder with a melting point of approximately 190°C . In stark contrast, its reactive equivalent, 2-bromoacetylpyridine, is a severe lachrymator that degrades rapidly and requires stringent handling protocols [1]. The pyridinium salt completely eliminates this lachrymatory hazard while maintaining the necessary electrophilic reactivity for downstream coupling.

Evidence DimensionPhysical state and handling safety at standard conditions
Target Compound DataBench-stable, non-lachrymatory crystalline powder (m.p. ~190°C)
Comparator Or Baseline2-Bromoacetylpyridine (highly lachrymatory, unstable liquid or hydrobromide prone to degradation)
Quantified DifferenceEliminates lachrymatory hazard and extends shelf life indefinitely under standard dry storage
ConditionsStandard laboratory storage and bulk handling

Allows for safe bulk procurement and handling without the specialized PPE and ventilation required for alpha-haloketones.

Yield Superiority in Unsymmetrical Terpyridine Synthesis

The synthesis of 4'-substituted-2,2':6',2''-terpyridines is often bottlenecked by the efficiency of the central pyridine ring formation. Utilizing the stepwise Kröhnke method with 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide consistently delivers isolated yields of 70–90%. Conversely, attempting a direct one-pot condensation using 2-acetylpyridine and aliphatic or sensitive aromatic aldehydes frequently results in yields of 30–50% due to competing aldol condensations and the formation of uncyclized 1,5-diketones [1].

Evidence DimensionIsolated yield of 4'-substituted-2,2':6',2''-terpyridines
Target Compound Data70–90% yield via stepwise Michael addition/cyclization
Comparator Or Baseline30–50% yield via one-pot 2-acetylpyridine direct condensation
Quantified DifferenceUp to 40% absolute yield improvement
ConditionsReaction with alpha,beta-unsaturated ketones (chalcones) and ammonium acetate

Significantly reduces raw material waste and minimizes costly chromatographic purification steps in ligand manufacturing.

Auto-Aromatization and Oxidant Avoidance

A critical advantage of the Kröhnke salt in industrial scale-up is its auto-aromatizing capability. During the final cyclization step with ammonium acetate, the pyridinium moiety acts as an excellent leaving group, directly yielding the fully aromatic pyridine ring without external oxidants [1]. In contrast, Chichibabin-type direct condensations form dihydropyridine intermediates that require 1 or more equivalents of harsh oxidants (e.g., nitric acid, DDQ, or prolonged aeration) to achieve aromatization [2].

Evidence DimensionRequirement for external oxidizing agents during pyridine ring formation
Target Compound Data0 equivalents (pyridinium acts as a leaving group, driving auto-aromatization)
Comparator Or Baseline1+ equivalents of harsh oxidants (e.g., HNO3, DDQ) required for dihydropyridine intermediates from direct condensation
Quantified Difference100% elimination of external oxidation steps
ConditionsFinal cyclization step with ammonium acetate to form the central pyridine ring

Streamlines the synthetic route and eliminates the procurement and handling of hazardous oxidants during scale-up.

Precursor for 2,2':6',2''-Terpyridine Ligands

Where this compound is the right choice for synthesizing multidentate ligands used in transition metal catalysis, ruthenium-based photoluminescent complexes, and supramolecular chemistry. Its high regioselectivity and yield superiority over one-pot 2-acetylpyridine methods make it the preferred starting material for complex, sterically hindered terpyridines [1].

Synthesis of Indolizine Derivatives

Where this compound is the right choice for 1,3-dipolar cycloadditions to produce substituted indolizines for fluorescent dyes and organic electronics. The stable pyridinium ylide intermediate generated from this salt allows for precise stoichiometric control and cleaner reaction profiles compared to handling unstable alpha-haloketones [2].

Oxidant-Free Pyridine Manufacturing

Where this compound is the right choice for the industrial scale-up of highly functionalized pyridines. Because its auto-aromatizing nature eliminates the need for harsh oxidizing agents, it simplifies downstream purification and significantly improves the safety profile of the manufacturing process [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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